Cas no 126132-60-3 (Ternatin A1)

Ternatin A1 structure
Ternatin A1 structure
Nome do Produto:Ternatin A1
N.o CAS:126132-60-3
MF:C96H107O53
MW:2108.84501481056
CID:207419

Ternatin A1 Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Benzopyrylium,2-[3,5-bis[[6-O-[(2E)-3-[4-[[6-O-[(2E)-3-[4-(b-D-glucopyranosyloxy)phenyl]-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]phenyl]-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]-4-hydroxyphenyl]-3-[[6-O-(carboxyacetyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-,inner salt (9CI)
    • 1-Benzopyrylium,2-[3,5-bis[[6-O-[(2E)-3-[4-[[6-O-[(2E)-3-[4-(b-D-glucopyranosyloxy)phenyl]-1-oxo-2-propenyl]-b-D-glucopyranos
    • 1-Benzopyrylium,2-[3,5-bis[[6-O-[3-[4-[[6-O-[3-[4-(b-D-glucopyranosyloxy)phenyl]-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]phenyl]-1-oxo-2-propenyl]-b-D-glucopyranosyl]oxy]-4-hydroxyphenyl]-3-[[6-O-(carboxyacetyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-,inner salt, (all-E)-
    • Ternatin A 1
    • Ternatin A1
    • C16302
    • Inchi: 1S/C96H106O53/c97-31-54-68(109)75(116)82(123)90(143-54)135-44-13-1-38(2-14-44)9-21-62(103)130-33-56-70(111)77(118)84(125)92(145-56)137-46-17-5-40(6-18-46)11-23-64(105)132-35-58-72(113)79(120)86(127)94(147-58)140-51-25-42(89-53(29-48-49(100)27-43(99)28-50(48)139-89)142-96-88(129)81(122)74(115)60(149-96)37-134-66(107)30-61(101)102)26-52(67(51)108)141-95-87(128)80(121)73(114)59(148-95)36-133-65(106)24-12-41-7-19-47(20-8-41)138-93-85(126)78(119)71(112)57(146-93)34-131-63(104)22-10-39-3-15-45(16-4-39)136-91-83(124)76(117)69(110)55(32-98)144-91/h1-29,54-60,68-88,90-98,109-129H,30-37H2,(H3-,99,100,101,102,108)/p+1/b21-9+,22-10+,23-11+,24-12+/t54-,55-,56-,57-,58-,59-,60-,68-,69-,70-,71-,72-,73-,74-,75+,76+,77+,78+,79+,80+,81+,82-,83-,84-,85-,86-,87-,88-,90-,91-,92-,93-,94-,95-,96-/m1/s1
    • Chave InChI: VELNJBNYLCFDCI-YQPKVBFISA-O
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(/C=C/C1C=CC(=CC=1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(/C=C/C2C=CC(=CC=2)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)=O)O1)O)O)O)=O)O)O)O)OC1C=C(C2C(=CC3C(=CC(=CC=3[O+]=2)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(CC(=O)O)=O)O2)O)O)O)C=C(C=1O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(/C=C/C2C=CC(=CC=2)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(/C=C/C3C=CC(=CC=3)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)=O)O2)O)O)O)=O)O1)O)O)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 27
  • Contagem de aceitadores de ligações de hidrogénio: 52
  • Contagem de Átomos Pesados: 149
  • Contagem de Ligações Rotativas: 42
  • Complexidade: 4110
  • Superfície polar topológica: 825

Recomendar Artigos

Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.